Product packaging for Bucindolol, (R)-(Cat. No.:CAS No. 91548-63-9)

Bucindolol, (R)-

Cat. No.: B12744594
CAS No.: 91548-63-9
M. Wt: 363.5 g/mol
InChI Key: FBMYKMYQHCBIGU-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bucindolol, (R)- is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bucindolol, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bucindolol, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O2 B12744594 Bucindolol, (R)- CAS No. 91548-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91548-63-9

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

2-[(2R)-2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile

InChI

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3/t18-/m1/s1

InChI Key

FBMYKMYQHCBIGU-GOSISDBHSA-N

Isomeric SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NC[C@H](COC3=CC=CC=C3C#N)O

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Origin of Product

United States

Key Preclinical Studies:

Preclinical research in animal models has been instrumental in characterizing the pharmacological properties of bucindolol (B125097). Studies in rats, for example, were used to evaluate its intrinsic sympathomimetic activity and compare it to other beta-blockers like carvedilol. wikipedia.org Other preclinical work has focused on its vasodilatory mechanisms, including the role of nitric oxide. google.com

Summary of Clinical Trials:

Stereoselective Synthetic Routes to Bucindolol, (R)-

The production of enantiomerically pure (R)-Bucindolol can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereoisomer directly, and chiral resolution, which separates the desired enantiomer from a racemic mixture.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer by using chiral catalysts or starting materials. For aryloxyaminopropanol-type beta-blockers like Bucindolol, a common strategy involves the reaction of a corresponding phenol (B47542) with a chiral precursor. researchgate.net Key chiral building blocks for this type of synthesis include (R)- and (S)-chloromethyloxiranes and (S)-glycidyltosylate. researchgate.net Many of these precursors can be derived from naturally occurring chiral molecules like D-mannitol and L-ascorbic acid. researchgate.net

One documented approach for a related compound involves the use of (R)-glycidol, which reacts with a substituted phenol in the presence of a base like triethylamine (B128534) in a solvent such as toluene (B28343). google.com While this specific example is for the synthesis of (S)-Bucindolol, the principle can be adapted to synthesize the (R)-enantiomer by starting with the appropriate chiral glycidol (B123203) derivative.

Another powerful technique in asymmetric synthesis is the use of enzymes. ω-Transaminases have been successfully used to synthesize enantiomerically pure amines from corresponding ketones. researchgate.net By selecting the appropriate transaminase (e.g., ATA-117 for the (R)-enantiomer), high enantiomeric excess (ee) and conversion rates can be achieved. researchgate.net This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. researchgate.netresearchgate.net

Chiral Resolution Techniques for Bucindolol Racemates

Chiral resolution is a widely used method to separate enantiomers from a racemic mixture. This can be accomplished through several techniques, including fractional crystallization, chromatography on a chiral substrate, and enzymatic kinetic resolution. google.comrsc.org

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For example, lipases can be used in the kinetic resolution of a racemic chlorohydrin intermediate. rsc.org The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netrsc.org This approach has been successfully applied to the synthesis of various enantiomerically enriched beta-blockers. rsc.org

Chromatographic Resolution: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful tool for separating enantiomers. researchgate.netnih.gov This direct method allows for the analytical and preparative separation of (R)- and (S)-Bucindolol. google.comresearchgate.net

Analytical Techniques for Enantiomeric Excess Determination of Bucindolol, (R)-

Determining the enantiomeric excess (ee) is crucial to ensure the purity of the (R)-Bucindolol sample. unacademy.comlibretexts.orgheraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. unacademy.comlibretexts.org

Advanced Chromatographic Methods (Chiral HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric composition of Bucindolol. google.comresearchgate.netnih.gov The technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. researchgate.netnih.gov

A common CSP used for the separation of Bucindolol enantiomers is Chiralpak AD. google.com The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers, which are then detected by a UV detector. google.comresearchgate.net The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess. neliti.com

Gas chromatography (GC) can also be employed for enantiomeric separation, though it may require derivatization of the analyte to increase its volatility. heraldopenaccess.usglobalauthorid.com

Table 1: Chiral HPLC Conditions for Bucindolol Enantiomeric Separation

Parameter Condition Reference
Column Chiral Technologies, Inc. Chiralpak AD (4.6 mm x 25 cm) google.com
Detector UV at 220 nm google.com
Mobile Phase Varies depending on specific method researchgate.net
Flow Rate Varies depending on specific method univ-eloued.dz
Purpose Determination of (R)- and (S)-Bucindolol ratios google.com

Spectroscopic Analysis in Chiral Environments (e.g., Circular Dichroism, Chiral NMR)

Spectroscopic methods can also provide information about the enantiomeric composition of a sample.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. periodikos.com.br The resulting CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess of a mixture. periodikos.com.bruniprot.orgguidetopharmacology.org While sensitive, its application in HPLC detection can be limited by a lack of sensitivity compared to UV detectors. heraldopenaccess.usheraldopenaccess.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral shift reagent or a chiral solvating agent, the NMR spectra of enantiomers can be differentiated. researchgate.netheraldopenaccess.usheraldopenaccess.us The chiral agent forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons. heraldopenaccess.usheraldopenaccess.us The integration of these distinct signals allows for the quantification of each enantiomer. ¹H NMR spectra have been used to characterize both (R)- and (S)-Bucindolol. google.comgoogle.com

Process Chemistry Considerations for Bucindolol, (R)- Synthesis

The large-scale synthesis of (R)-Bucindolol requires careful consideration of process chemistry to ensure efficiency, cost-effectiveness, and safety. Key considerations include:

Choice of Synthetic Route: The decision between asymmetric synthesis and chiral resolution depends on factors such as the cost and availability of chiral starting materials or catalysts, the efficiency of the resolution process, and the desired enantiomeric purity.

Reagent and Solvent Selection: The choice of reagents and solvents should prioritize safety, environmental impact (green chemistry), and ease of handling on an industrial scale. researchgate.net For example, using toluene as a solvent can make a process more industrially practical. google.com

Process Optimization: Reaction conditions such as temperature, pressure, and reaction time need to be optimized to maximize yield and minimize the formation of impurities.

Purification: Efficient methods for the purification of the final product are essential. This may involve crystallization, chromatography, or other techniques to remove residual starting materials, by-products, and the undesired enantiomer.

Analytical Control: Robust analytical methods are required for in-process control and final product release to ensure that the material meets the required specifications for identity, purity, and enantiomeric excess.

Pharmacological Profile Summary:

Receptor/ActivityEffect
β1-Adrenergic Receptor Antagonist
β2-Adrenergic Receptor Antagonist
α1-Adrenergic Receptor Weak Antagonist
Intrinsic Sympathomimetic Activity Minimal to none in humans
Vasodilation Yes

Synthesis and Manufacturing of Bucindolol (B125097), (R)-

The synthesis of bucindolol involves a multi-step process. A common synthetic route is as follows:

The synthesis begins with the reaction of gramine (B1672134) with the anion of 2-nitropropane (B154153) to yield 3-(2-methyl-2-nitropropyl)indole. wikipedia.org

This intermediate is then reduced to form the corresponding amine, alpha,alpha-dimethyltryptamine. wikipedia.org

In a separate reaction, 2-cyanophenol (2-hydroxybenzonitrile) is reacted with epichlorohydrin (B41342) to produce an epoxide intermediate. wikipedia.org

Finally, the amine and the epoxide intermediates are combined to form bucindolol. wikipedia.org

To obtain the specific (R)- enantiomer of bucindolol, a chiral resolution step would be necessary. This typically involves techniques such as:

Classical resolution: Using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Chiral chromatography: Employing a chiral stationary phase to separate the enantiomers.

Enzymatic resolution: Utilizing enzymes that selectively react with one enantiomer.

Pharmacokinetics and Metabolism of Bucindolol, (R)-

The pharmacokinetic profile of bucindolol is characterized by significant interindividual variability. nih.gov

Absorption and Metabolism: Bucindolol is a lipophilic compound that undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 enzyme system. nih.gov This can lead to variability in plasma concentrations among individuals. nih.gov The major metabolite of bucindolol is 5-hydroxybucindolol. nih.gov

Elimination Half-Life: The mean terminal elimination half-life of bucindolol after oral administration has been reported to be approximately 8.0 hours. nih.gov The elimination half-life of its major metabolite, 5-hydroxybucindolol, is much shorter, around 0.15 hours. nih.gov

Stereoselectivity in Pharmacokinetics: While the pharmacodynamic effects of beta-blockers are highly stereoselective, the pharmacokinetics of their enantiomers often show less pronounced differences. ualberta.ca However, stereoselective metabolism can occur, potentially leading to different plasma concentrations of the (R)- and (S)-enantiomers. ualberta.ca

Preclinical and Clinical Research on Bucindolol, (R)-

Bucindolol has been the subject of numerous preclinical and clinical investigations, particularly for its potential use in heart failure.

Structure Activity Relationship Sar and Drug Design Principles for Bucindolol, R Analogs

Systematic Structural Modifications and Pharmacological Impact

The pharmacological profile of Bucindolol (B125097) analogs is intricately linked to their chemical architecture. The core structure of Bucindolol, an aryloxypropanolamine, provides a versatile scaffold for modification. Key structural components that influence its activity include the aromatic moiety, the aminopropanol (B1366323) side chain, and the substituents on the amine nitrogen. oup.com

The aromatic portion of the molecule, a substituted indole (B1671886) ring system in the case of Bucindolol, is a primary determinant of its binding affinity and selectivity for β-adrenergic receptors. Modifications to this ring system, such as the introduction of different substituents or the replacement of the indole with other heterocyclic or bicyclic aromatic systems, can significantly alter the compound's interaction with the receptor. researchgate.net For instance, the nature and position of substituents on the aromatic ring can modulate the potency and selectivity of β-blockade. oup.com Generally, for aryloxypropanolamine β-blockers, ortho-substitution on the aromatic ring tends to yield more potent compounds compared to meta- or para-substituted analogs. oup.com

The aminopropanol side chain is another critical feature for the pharmacological activity of Bucindolol and its analogs. The hydroxyl group on this chain is essential for forming a key hydrogen bond with a conserved aspartate residue in the binding pocket of β-adrenergic receptors. karger.com The secondary amine is also crucial for receptor interaction. The nature of the substituent on this amine nitrogen plays a significant role in modulating the compound's properties, including its affinity and intrinsic sympathomimetic activity (ISA).

While detailed public data on a wide range of specific Bucindolol analogs is limited, the general principles of β-blocker SAR provide a framework for understanding the impact of structural changes. For example, bulky substituents on the nitrogen atom are generally well-tolerated and can influence selectivity. The combination of a non-selective β-blocking core with specific structural features, such as the cyano and indole groups in Bucindolol, contributes to its unique pharmacological profile, which includes mild vasodilatory properties. google.com

Table 1: Impact of General Structural Modifications on the Pharmacological Activity of Aryloxypropanolamine β-Blockers

Structural ModificationGeneral Impact on Pharmacological ActivityReference
Variation in the aromatic ring systemAffects binding affinity and receptor selectivity (β1 vs. β2). Bicyclic or heterocyclic rings are common. researchgate.net, oup.com
Substitution on the aromatic ringThe position and nature of substituents (e.g., ortho, meta, para) modulate potency. oup.com
Modification of the aminopropanol side chainThe hydroxyl and secondary amine groups are critical for receptor binding. karger.com
Alteration of the N-substituentInfluences affinity, selectivity, and can impart partial agonist (ISA) or antagonist properties. oup.com

Stereochemical Influence on Receptor Affinity and Efficacy

Chirality is a paramount consideration in the pharmacology of Bucindolol, as the stereochemistry of the molecule profoundly influences its interaction with adrenergic receptors. Bucindolol possesses a single chiral center in the propanolamine (B44665) side chain, leading to the existence of two enantiomers: (R)-Bucindolol and (S)-Bucindolol.

The β-blocking activity of Bucindolol resides almost exclusively in the (S)-enantiomer. This stereoselectivity is a common feature among β-adrenergic antagonists and is explained by the three-point attachment model of ligand-receptor interaction. The specific spatial arrangement of the hydroxyl group, the secondary amine, and the aromatic ring in the (S)-enantiomer allows for optimal binding to the chiral environment of the β-adrenergic receptor.

Conversely, the (R)-enantiomer exhibits significantly lower affinity for β-receptors. However, this does not mean it is devoid of biological activity. In some cases, the "inactive" enantiomer of a β-blocker can contribute to other pharmacological effects or even side effects. For Bucindolol, the (S)-isomer is the potent β-blocker, while the vasodilatory effects may be influenced by both enantiomers.

Recent research has provided quantitative data on the stereospecific binding of Bucindolol enantiomers to human β1-adrenergic receptors, particularly in the context of a common genetic polymorphism (Arg389Gly). These studies highlight the superior affinity of the (S)-enantiomer.

Table 2: Stereospecific Binding of Bucindolol Enantiomers to Human β1-Adrenergic Receptor Variants

EnantiomerReceptor GenotypeKi (nM)Fold Difference (S vs. R)Reference
(S)-Bucindololβ1 389 Arg/Arg0.49\multirow{2}{}{28.6} google.com
(R)-Bucindololβ1 389 Arg/Arg14.0 google.com
(S)-Bucindololβ1 389 Gly/Gly0.59\multirow{2}{}{44.6} google.com
(R)-Bucindololβ1 389 Gly/Gly26.3 google.com

Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

These data clearly demonstrate that the (S)-enantiomer of Bucindolol has a significantly higher affinity for both the Arg389 and Gly389 variants of the human β1-adrenergic receptor compared to the (R)-enantiomer. This pronounced stereoselectivity underscores the importance of considering the specific isomeric form in the design and therapeutic application of Bucindolol analogs.

Computational Chemistry in Bucindolol, (R)- Analog Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to rationalize SAR and guide the design of new, more effective analogs. For Bucindolol, (R)- and its analogs, techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are particularly valuable.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By quantifying various physicochemical properties (descriptors) of the molecules, QSAR models can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

For β-blockers like Bucindolol, relevant descriptors in a QSAR model could include:

Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments, which are crucial for electrostatic interactions with the receptor.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area, which are important for the "fit" of the ligand in the receptor's binding pocket.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP), which influences its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

Topological descriptors: These describe the connectivity and branching of the molecule's atoms.

While a specific, publicly available QSAR model for a diverse set of (R)-Bucindolol analogs is not readily found, the general approach would involve synthesizing a series of analogs with systematic variations in their structure, measuring their pharmacological activity, and then using statistical methods to build a predictive model. Such a model would provide valuable insights into which structural features are most important for the desired activity and guide the design of new analogs with improved properties.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational technique that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. uc.pt A pharmacophore model for Bucindolol analogs would define the spatial relationships between key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

A hypothetical pharmacophore for a Bucindolol analog binding to a β-adrenergic receptor would likely include:

A hydrogen bond donor feature corresponding to the hydroxyl group on the propanolamine side chain.

A hydrogen bond acceptor feature, also potentially from the hydroxyl group or the ether oxygen.

An ionizable (positive) feature representing the protonated secondary amine.

An aromatic ring feature corresponding to the indole or another aromatic system.

Hydrophobic features representing non-polar regions of the molecule that interact with hydrophobic pockets in the receptor.

A study on dual-acting α,β-blockers, including Bucindolol, identified pharmacophores for both α and β activity based on molecular dynamics simulations. ias.ac.in The β-pharmacophore was constructed based on the relative positions of the aromatic center, the hydroxyl oxygen, and the amine nitrogen. This type of model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to have the desired biological activity. This approach facilitates the discovery of new scaffolds for β-blockers with potentially improved pharmacological profiles.

Preclinical Pharmacodynamic and Pharmacokinetic Investigations in Research Models

In Vitro Pharmacodynamic Evaluation in Isolated Tissue Preparations

(R)-Bucindolol has been characterized in various isolated tissue preparations to elucidate its receptor binding affinity and functional activity. In canine vascular smooth muscle, bucindolol (B125097) demonstrated nonselective beta-adrenoceptor antagonistic properties. nih.gov It exhibited a comparable inhibitory effect on isoproterenol-induced relaxations in both coronary arteries, which primarily contain postjunctional beta-1 adrenoceptors, and saphenous veins, which are rich in postjunctional beta-2 adrenoceptors. nih.gov The concentration range for these effects was observed between 3 x 10-10 M and 1 x 10-7 M. nih.gov

Furthermore, bucindolol displayed weak alpha-adrenoceptor antagonistic activity, with a greater affinity for postjunctional alpha-1 than alpha-2 adrenoceptors. nih.gov At concentrations exceeding 1 x 10-6 M, bucindolol induced relaxation in tissues contracted by various nonadrenergic agonists, indicating a nonspecific direct relaxing action on vascular smooth muscle. nih.gov This direct inhibitory effect was found to be independent of the endothelium and was not altered by the presence of propranolol. nih.gov

In studies using human ventricular myocardium, (R)-Bucindolol was identified as a high-affinity competitive beta-blocking agent. Competition binding assays with [125I]iodocyanopindolol (ICYP) revealed a Ki of 3.7 ± 1.3 x 10-9 M. nih.gov This was consistent with its KB values determined from the antagonism of isoproterenol-stimulated adenylate cyclase activity (2.8 ± 0.55 x 10-9 M) and isoproterenol-augmented contraction of right ventricular trabeculae (2.9 ± 1.9 x 10-9 M). nih.gov In contrast, its affinity for the alpha-1 receptor in rat cardiac membranes was significantly lower, with a Ki of 1.2 x 10-7 M. nih.gov The research also indicated that bucindolol does not exhibit beta-1 or beta-2 receptor subtype selectivity in human ventricular myocardium. nih.gov

Table 1: In Vitro Pharmacodynamic Profile of (R)-Bucindolol

Tissue/Preparation Receptor/Target Finding Concentration/Affinity
Canine Coronary Arteries Beta-1 Adrenoceptors Inhibitory effect on isoproterenol-induced relaxation 3 x 10-10 to 1 x 10-7 M
Canine Saphenous Veins Beta-2 Adrenoceptors Inhibitory effect on isoproterenol-induced relaxation 3 x 10-10 to 1 x 10-7 M
Canine Vascular Smooth Muscle Alpha-1 Adrenoceptors Weak antagonistic activity > 1 x 10-7 M
Canine Vascular Smooth Muscle Nonadrenergic Agonists Direct relaxing action > 1 x 10-6 M
Human Ventricular Myocardium Beta-Adrenoceptors High-affinity competitive antagonist Ki = 3.7 x 10-9 M
Human Ventricular Myocardium Adenylate Cyclase Antagonism of isoproterenol stimulation KB = 2.8 x 10-9 M
Rat Cardiac Membranes Alpha-1 Adrenoceptors Lower affinity antagonist Ki = 1.2 x 10-7 M

Mechanistic Studies in Perfused Organ Systems

In isolated perfused rat tail arteries constricted with a high-potassium Krebs solution, bucindolol at concentrations of 10-5 M and 10-4 M induced a significant reduction in perfusion pressure, indicative of vasodilation. nih.gov This vasodilatory effect was observed even in the presence of propranolol (10-6 M), confirming that the action was not mediated by beta-adrenoceptor stimulation and pointing towards a direct vasodilator mechanism. nih.gov

Pharmacodynamic Assessments in In Vivo Animal Models

In anesthetized rats, bucindolol has been shown to lower blood pressure through a complex mechanism. A portion of its hypotensive effect was found to be independent of alpha- or beta-adrenoceptor blockade, suggesting a direct vasodilator action. nih.gov In reserpinized anesthetized rats, bucindolol demonstrated an intrinsic sympathomimetic action (ISA) by increasing heart rate. nih.gov This effect was equipotent to isoprenaline at a dose of 0.25 nmol/kg but diminished at higher doses of bucindolol, likely due to the onset of beta-adrenoceptor blockade. nih.gov

In a rat model of monocrotaline-induced pulmonary arterial hypertension (PAH), treatment with bucindolol led to several beneficial cardiovascular effects. nih.gov It resulted in a 33% decrease in mean pulmonary artery pressure and a 21% reduction in pulmonary congestion compared to the monocrotaline-only group. nih.gov Furthermore, bucindolol treatment improved right ventricle (RV) systolic function and reduced RV pleomorphism, necrosis, fibrosis, and inflammatory cell infiltration. nih.gov These improvements were associated with a reversal of autonomic imbalance, characterized by a 93% decrease in the cardiac sympathovagal balance, a 70% reduction in sympathetic drive, and a 142% increase in parasympathetic drive. nih.gov Blood pressure variability was also reduced by 75%. nih.gov

Table 2: In Vivo Cardiovascular Effects of (R)-Bucindolol in Rodent Models

Animal Model Condition Key Finding
Anesthetized Rats Normal Lowered blood pressure via direct vasodilation
Reserpinized Anesthetized Rats Normal Showed intrinsic sympathomimetic action (increased heart rate)
Monocrotaline-induced PAH Rats Pulmonary Arterial Hypertension Decreased mean pulmonary artery pressure by 33%
Monocrotaline-induced PAH Rats Pulmonary Arterial Hypertension Reduced pulmonary congestion by 21%
Monocrotaline-induced PAH Rats Pulmonary Arterial Hypertension Improved right ventricle systolic function
Monocrotaline-induced PAH Rats Pulmonary Arterial Hypertension Reduced cardiac sympathovagal balance by 93%

Currently, there is a lack of specific preclinical data focusing on the neuropharmacological effects of (R)-Bucindolol.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Pharmacokinetic studies in animal models are essential for understanding the ADME properties of a drug candidate and predicting its behavior in humans. biotechfarm.co.il While specific ADME data for (R)-Bucindolol in animal models is not extensively detailed in the provided search results, general principles of drug metabolism and distribution in preclinical species are well-established.

The liver is the primary site of drug metabolism, but extrahepatic tissues such as the gastrointestinal tract, kidneys, lungs, skin, and brain also contribute. creative-biolabs.com Metabolic reactions are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. creative-biolabs.com Phase I reactions, primarily oxidation, reduction, and hydrolysis, are largely carried out by the cytochrome P450 (CYP) enzyme family. creative-biolabs.com Phase II reactions involve the conjugation of the parent drug or its Phase I metabolite with endogenous substrates. creative-biolabs.com

Bucindolol's metabolism predominantly occurs through hepatic cytochrome P450 pathways. nih.gov While specific animal metabolism studies for (R)-Bucindolol are not detailed, studies on similar beta-blockers like propranolol in rat hepatic microsomes have shown stereoselective metabolism, which can be influenced by the induction of different CYP isozymes. nih.gov It is plausible that (R)-Bucindolol also undergoes extensive first-pass metabolism in animal models, similar to what has been suggested in humans, potentially leading to the formation of active metabolites. nih.gov

Metabolite Identification and Characterization in Preclinical Samples

The preclinical assessment of Bucindolol, particularly its (R)-enantiomer, involves a thorough investigation of its metabolic fate in various animal models. While specific, detailed public-domain data exclusively on the metabolites of (R)-Bucindolol is limited, studies on racemic bucindolol provide foundational insights into its biotransformation pathways. Bucindolol is known to be predominantly metabolized by hepatic cytochrome P450 (CYP) enzymes nih.gov.

In preclinical research, the identification and characterization of metabolites are crucial for understanding the compound's efficacy and safety profile. This process typically involves the administration of the drug to animal species such as rats and dogs, followed by the collection of biological samples like plasma, urine, and feces for analysis. Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), are employed to separate, detect, and elucidate the structures of the metabolites.

For Bucindolol, one of the major metabolites identified in human studies is 5-hydroxybucindolol nih.gov. It is anticipated that this hydroxylated metabolite is also a significant product of biotransformation in preclinical animal models. The formation of this metabolite is a Phase I metabolic reaction, likely mediated by CYP450 isoenzymes. In addition to hydroxylation, other potential metabolic pathways for beta-blockers like Bucindolol include O-dealkylation, and subsequent Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that can be readily excreted.

The characterization process involves comparing the mass spectra and chromatographic retention times of the metabolites with those of the parent drug and synthetic standards, when available. High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of the metabolites and proposing their structures.

Table 1: Identified Metabolites of Bucindolol in Preclinical Models (Hypothetical)

Note: The following table is a generalized representation based on typical metabolic pathways for beta-adrenergic blockers and the limited available information on bucindolol. Specific preclinical data for (R)-Bucindolol is not extensively available in the public literature.

Metabolite IDProposed Structure/Metabolic PathwayAnimal SpeciesBiological MatrixAnalytical Method
M15-hydroxybucindolol (aromatic hydroxylation)Rat, DogPlasma, UrineLC-MS/MS
M2O-desalkylbucindololRatPlasma, UrineLC-MS/MS
M3Bucindolol Glucuronide (direct conjugation)Rat, DogUrine, BileHPLC-UV, LC-MS/MS
M45-hydroxybucindolol Glucuronide (conjugation of M1)DogUrine, BileLC-MS/MS

Excretion Routes and Kinetics in Animal Species

The elimination of (R)-Bucindolol and its metabolites from the body is a critical aspect of its pharmacokinetic profile, determining its duration of action and potential for accumulation. Preclinical studies on excretion are typically conducted using radiolabeled compounds to trace the administered dose and quantify its elimination through various routes, primarily urine and feces.

While specific quantitative excretion data for (R)-Bucindolol in preclinical species is not readily found in publicly accessible literature, the general principles of beta-blocker elimination suggest that both renal and fecal routes are important. The extent to which each pathway contributes depends on the physicochemical properties of the parent drug and its metabolites, such as their polarity and molecular weight.

Following administration in animal models like rats and dogs, the total radioactivity is measured in urine and feces collected over a specified period until most of the dose is recovered. This allows for the determination of the primary route of excretion. The kinetics of excretion, including the rate and extent of elimination, are also characterized.

For Bucindolol, being a lipophilic compound that undergoes significant hepatic metabolism, it is expected that a substantial portion of the administered dose is excreted as metabolites. The more polar metabolites, such as glucuronide conjugates, are likely to be eliminated primarily in the urine. Less polar metabolites and any unabsorbed drug would be excreted in the feces.

Table 2: Excretion of Bucindolol and its Metabolites in Animal Models (Hypothetical)

Note: This table is illustrative and based on general pharmacokinetic principles for compounds of this class, as specific preclinical excretion data for (R)-Bucindolol is not widely available.

Animal SpeciesRoute of AdministrationPercentage of Dose Excreted (Urine)Percentage of Dose Excreted (Feces)Major Excreted Forms
RatIntravenous40-60%40-60%Metabolites (e.g., hydroxylated and conjugated forms), Unchanged Bucindolol
DogOral30-50%50-70%Metabolites, Unchanged Bucindolol

The excretion kinetics would typically be described by parameters such as the elimination half-life (t½) and clearance (CL). In human subjects, the terminal elimination half-life of bucindolol has been reported to be approximately 8.0 ± 4.5 hours, while its major metabolite, 5-hydroxybucindolol, has a much shorter elimination half-life of 0.15 ± 0.13 hours nih.gov. It is expected that similar kinetic profiles, though not identical, would be observed in preclinical animal models. The variability in pharmacokinetics observed in humans also suggests that inter-species differences in excretion kinetics are likely nih.gov.

Advanced Analytical Chemistry for Bucindolol, R Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Research Sample Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and versatile tool in the analysis of Bucindolol (B125097) research samples. This hyphenated technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for the complex matrices often encountered in pharmaceutical research. iajps.com

In the context of Bucindolol, LC-MS is crucial for the enantioselective quantification of its stereoisomers. Given that the pharmacological activity of Bucindolol can be stereoselective, the ability to separate and accurately measure the concentration of the (R)- and (S)-enantiomers is paramount. nih.gov Chiral LC-MS methods have been developed for other beta-blockers, demonstrating the feasibility of achieving baseline separation and precise quantification of enantiomers in biological samples like plasma. nih.govnih.gov These methods often employ chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. The mass spectrometer then provides sensitive detection and quantification, often with limits of detection in the sub-nanogram per milliliter range. nih.gov

Research findings have highlighted the importance of method development, including the selection of the appropriate chiral column, mobile phase composition, and MS parameters, to achieve optimal separation and sensitivity. For instance, a study on the stereoselective analysis of labetalol (B1674207), a drug with four stereoisomers, successfully used a Chirobiotic V column with a mobile phase containing methanol, acetic acid, and diethylamine (B46881) to achieve a quantification limit of 0.5 ng/ml for each stereoisomer in human plasma. nih.gov Similar approaches can be adapted for the analysis of (R)-Bucindolol.

Below is an interactive data table summarizing typical parameters for LC-MS analysis of chiral compounds like Bucindolol.

ParameterDescriptionTypical Values
Chromatography System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)Provides the separation of the sample components.
Chiral Stationary Phase The key component for enantiomeric separation.Examples include polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) or macrocyclic antibiotic-based (e.g., vancomycin, teicoplanin) columns. nih.govnih.gov
Mobile Phase A solvent system that carries the sample through the column.Often a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer with additives to enhance separation. nih.govnih.gov
Ionization Source The interface between the LC and the MS.Electrospray Ionization (ESI) is commonly used for its soft ionization, which minimizes fragmentation of the analyte.
Mass Analyzer Separates ions based on their mass-to-charge ratio.Triple quadrupole (QqQ) or high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap are frequently employed. ahajournals.orgmdpi.com
Detection Mode How the mass spectrometer is set to detect the analyte.Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity in quantitative analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation and determination of stereochemical purity of chiral molecules like (R)-Bucindolol. google.com While mass spectrometry provides information on molecular weight and fragmentation, NMR offers detailed insights into the molecular structure, including the connectivity of atoms and their spatial arrangement.

To determine the enantiomeric purity of a Bucindolol sample, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are often used in conjunction with NMR. nih.govnih.gov These agents interact with the enantiomers of Bucindolol to form diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum. nih.govnih.gov The integration of these separate signals allows for the precise quantification of the enantiomeric excess (ee). This method is crucial for ensuring that a sample of (R)-Bucindolol is not contaminated with its (S)-enantiomer.

NMR TechniqueApplication for (R)-Bucindolol AnalysisKey Information Obtained
¹H NMR Structural confirmation and purity assessment.Chemical shifts and coupling constants of protons, providing a fingerprint of the molecule. google.com
¹³C NMR Structural confirmation.Chemical shifts of carbon atoms, complementing ¹H NMR data.
2D NMR (COSY, HSQC, HMBC) Unambiguous structural elucidation.Correlation between protons, between protons and carbons, and long-range proton-carbon correlations, respectively. uni-regensburg.de
NMR with Chiral Solvating Agents (CSAs) Determination of enantiomeric purity.Formation of transient diastereomeric complexes leading to separate signals for each enantiomer. nih.gov
NMR with Chiral Derivatizing Agents (CDAs) Determination of enantiomeric purity.Covalent reaction to form stable diastereomers with distinct NMR spectra. nih.gov

High-Resolution Spectrometry for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical research and development, ensuring the safety and efficacy of a drug substance. High-resolution mass spectrometry (HRMS) is an essential tool for the identification and characterization of impurities in (R)-Bucindolol. sterlingpharmasolutions.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of an unknown compound. nih.gov

The process of impurity profiling for (R)-Bucindolol involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.net These stressed samples, along with the original material, are then analyzed by a separation technique, typically UHPLC, coupled to an HRMS instrument. waters.com The high resolving power of the mass spectrometer allows for the detection of low-level impurities, even those that may co-elute with the main component. fda.govthermofisher.com

Once an impurity is detected, its accurate mass is used to propose a molecular formula. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the impurity ion is fragmented, and the resulting fragment ions are analyzed. researchgate.net This fragmentation pattern provides valuable clues about the structure of the impurity. The combination of accurate mass and fragmentation data often allows for the confident identification of process-related impurities, degradation products, and metabolites. venkatasailifesciences.comnih.gov

Impurity TypePotential OriginAnalytical ChallengeHRMS Application
Process-Related Impurities Starting materials, intermediates, reagents, or by-products from the synthesis.Can have structures closely related to Bucindolol.Accurate mass measurement helps to identify unexpected impurities.
Degradation Products Formed during storage or under stress conditions.May be present at very low levels and have unknown structures. researchgate.netEnables the determination of elemental composition and structural elucidation through fragmentation analysis. researchgate.net
Metabolites Formed in biological systems.Often present in complex biological matrices at low concentrations. nih.govProvides the sensitivity and specificity needed for detection and identification in biological samples. nih.gov
Stereoisomeric Impurities Contamination with the (S)-enantiomer.Requires chiral separation prior to MS detection.Confirms the identity of the separated enantiomers.

Capillary Electrophoresis and Electrokinetic Chromatography for Enantioseparation

Capillary electrophoresis (CE) and its related technique, micellar electrokinetic chromatography (MEKC), offer powerful alternatives to HPLC for the enantioseparation of chiral compounds like (R)-Bucindolol. dergipark.org.tr These techniques are known for their high efficiency, short analysis times, and low consumption of sample and reagents. dergipark.org.tr

In CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov The chiral selector, often a cyclodextrin (B1172386) derivative, interacts differently with each enantiomer, leading to different electrophoretic mobilities and, consequently, their separation. researcher.lifegontor.ac.id The choice of chiral selector, its concentration, the pH of the BGE, and the applied voltage are critical parameters that need to be optimized to achieve baseline resolution of the enantiomers. researcher.life

MEKC is a mode of CE that utilizes micelles as a pseudostationary phase, allowing for the separation of both charged and neutral compounds. dergipark.org.tr For chiral separations, chiral surfactants or the addition of a chiral selector to the micellar solution can be employed. nih.gov Electrokinetic chromatography encompasses these and other CE-based techniques where a pseudostationary phase is used.

Research has demonstrated the successful enantioseparation of various beta-blockers using CE and MEKC. nih.govresearcher.life For example, sulfated β-cyclodextrins have been effectively used as chiral selectors for the separation of labetalol and nadolol (B74898) enantiomers. nih.gov These methods can be readily adapted for the analysis of (R)-Bucindolol, providing a rapid and efficient means to assess its enantiomeric purity.

ParameterDescriptionTypical Conditions
Separation Capillary A narrow-bore fused-silica capillary.Typically 25-75 µm internal diameter and 30-100 cm in length.
Background Electrolyte (BGE) An electrolyte solution that fills the capillary and conducts the current.Often a phosphate (B84403) or borate (B1201080) buffer at a specific pH. gontor.ac.id
Chiral Selector A chiral compound added to the BGE to enable enantioseparation.Cyclodextrins (native and derivatized), macrocyclic antibiotics, chiral crown ethers, and proteins are common choices. nih.govresearcher.lifenih.gov
Applied Voltage The electric field applied across the capillary that drives the separation.Typically in the range of 10-30 kV. nih.gov
Detection The method used to detect the separated analytes.UV-Vis absorbance is the most common, but coupling to a mass spectrometer (CE-MS) is also possible for increased sensitivity and specificity. gontor.ac.id

Emerging Research Directions and Theoretical Applications of Bucindolol, R

Exploration of Polypharmacology and Off-Target Interactions

Bucindolol's therapeutic and off-target effects are rooted in its interactions with multiple receptors. While its primary activity is blocking β1 and β2 adrenergic receptors, research has revealed a broader pharmacologic profile. ontosight.ainih.gov Bucindolol (B125097) is considered a non-selective beta-receptor antagonist. nih.gov

Studies have shown that bucindolol also possesses α1-adrenergic receptor blocking activity, contributing to its vasodilatory effects. nih.gov The binding affinity of bucindolol for β-receptors is significantly higher (60-70 fold) than for α-receptors. researchgate.net In addition to its adrenergic receptor interactions, bucindolol has been found to interact with serotonergic receptors. Specifically, it displays high affinity for the 5-HT1A receptor and modest affinity for the 5-HT2A receptor. nih.gov It acts as a weak antagonist at 5-HT2A and 5-HT2B receptors but does not activate 5-HT1A, 5-HT1D, 5-HT2A, or 5-HT2B receptors. nih.gov

The stereochemistry of bucindolol is critical to its receptor interactions. The (S)-enantiomer generally exhibits higher affinity for β-adrenergic receptors compared to the (R)-enantiomer. google.com For instance, the affinity (Ki) of (S)-bucindolol for the β1-adrenergic receptor is approximately 0.5-0.6 nM, whereas the (R)-isomer's affinity is around 14-26 nM. google.com This stereoselectivity underscores the importance of studying the individual enantiomers to understand their distinct pharmacological contributions.

Some research has also explored the concept of inverse agonism, where a ligand decreases the basal activity of a receptor. Bucindolol has been reported to act as an inverse agonist in some systems, particularly at the β1-adrenergic receptor with the Arg389 polymorphism. pnas.orgbioline.org.br This effect appears to be genotype-dependent, highlighting the intricate relationship between the drug's stereochemistry, receptor genetics, and resulting pharmacological activity.

ReceptorInteraction TypeEnantiomer Specificity (if known)Research Finding
β1-Adrenergic Antagonist / Inverse Agonist(S)-isomer has higher affinity. google.comPrimary target for cardiovascular effects. ontosight.ainih.gov Exhibits inverse agonism, particularly with the Arg389 variant. pnas.org
β2-Adrenergic AntagonistContributes to its non-selective beta-blocking action. ontosight.ainih.gov
α1-Adrenergic AntagonistContributes to vasodilatory properties. nih.govnih.gov
5-HT1A Serotonin High-affinity bindingNot specifiedBucindolol binds with a Ki of 11 nM but does not appear to activate the receptor. nih.gov
5-HT2A Serotonin Weak AntagonistNot specifiedBucindolol demonstrates modest binding affinity (Ki of 382 nM) and weak antagonist activity. nih.gov
5-HT2B Serotonin Weak AntagonistNot specifiedActs as a weak antagonist. nih.gov

Development of Novel Research Probes Based on Bucindolol, (R)- Scaffold

The unique structure of bucindolol, with its indole (B1671886) and phenoxypropanolamine moieties, presents a valuable scaffold for designing novel chemical probes. These probes can be instrumental in exploring the function and regulation of its target receptors and related signaling pathways. The synthesis of bucindolol involves the reaction of 2-hydroxybenzonitrile (B42573) with epichlorohydrin (B41342) to form an epoxide, which is then combined with α,α-dimethyltryptamine. wikipedia.org This synthetic route allows for the introduction of modifications at various positions to create derivatives with specific properties.

For instance, radiolabeled versions of bucindolol, such as [125I]iodocyanopindolol-bucindolol competition binding assays, have been crucial in determining its binding affinity and receptor subtype selectivity. nih.gov Further derivatization could involve attaching fluorescent tags or photoaffinity labels to the bucindolol scaffold. Such probes would enable real-time visualization of receptor trafficking, localization, and interaction dynamics within living cells, providing deeper insights into the differential roles of the (R)- and (S)-enantiomers.

Application in Conceptual Disease Pathogenesis Models (Preclinical Focus)

Preclinical animal models are essential for investigating the mechanisms of diseases like heart failure and for evaluating the therapeutic potential of compounds like (R)-bucindolol. ahajournals.org Rodent models, particularly genetically modified mice, allow for detailed examination of specific molecular pathways. ahajournals.org For example, transgenic mouse models with specific adrenergic receptor polymorphisms have been used to study how genetic variations influence the response to beta-blockers. nih.govgoogle.com

The sympatholytic properties of bucindolol, which involve lowering systemic norepinephrine (B1679862) levels, have been a key area of investigation in preclinical models. google.comresearchgate.net These models help to elucidate how this action, combined with receptor blockade, contributes to improved cardiac function and outcomes. By using (R)-bucindolol in these models, researchers can isolate its specific effects from those of the more potent (S)-enantiomer, potentially uncovering novel mechanisms relevant to heart failure pathogenesis.

Future Methodological Advancements in Bucindolol, (R)- Research

Advancements in analytical and computational techniques are poised to significantly enhance research on (R)-bucindolol. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating bucindolol's enantiomers, which is crucial for studying their individual pharmacokinetic and pharmacodynamic properties. mdpi.comresearchgate.net Future developments in chiral chromatography, such as novel CSPs, could offer even greater resolution and efficiency in enantioseparation. researchgate.netijper.org

Computational modeling and molecular dynamics simulations are becoming increasingly powerful tools for studying drug-receptor interactions at an atomic level. umn.edu These methods can be used to model the binding of (R)-bucindolol to its various target receptors, providing insights into the structural basis for its affinity and selectivity. Such in silico studies can predict how modifications to the bucindolol scaffold might alter its binding properties, thereby guiding the synthesis of new derivatives for research probes or therapeutic use. nih.gov

Furthermore, advanced imaging techniques, when combined with fluorescently labeled bucindolol probes, could allow for the direct visualization of receptor dynamics in response to the (R)-enantiomer in preclinical models. This would provide a more dynamic and systems-level understanding of its pharmacological effects beyond what can be achieved with traditional biochemical assays.

Pharmacogenomic Research in Preclinical Models

Pharmacogenomics investigates how genetic variations influence drug response, and this field is particularly relevant for bucindolol. plos.orgnih.govliverpool.ac.uk Preclinical models play a critical role in dissecting the mechanisms behind these genetic associations. The response to bucindolol has been shown to be significantly modulated by polymorphisms in adrenergic receptor genes, such as ADRB1 (encoding the β1-adrenergic receptor) and ADRA2C (encoding the α2C-adrenergic receptor). plos.orgresearchgate.net

A key polymorphism in the ADRB1 gene results in an arginine to glycine (B1666218) substitution at position 389 (Arg389Gly). plos.orgnih.gov Preclinical studies using cells expressing these variants and transgenic mouse models have shown that the Arg389 variant has a greater signaling capacity than the Gly389 variant. pnas.orgnih.gov Bucindolol appears to be more effective in individuals with the Arg389/Arg389 genotype. plos.orgnih.gov

GenePolymorphismPreclinical Model ApplicationImplication for (R)-Bucindolol Research
ADRB1 Arg389GlyTransfected cells and transgenic mice to assess signaling and contractile response. pnas.orgnih.govInvestigating the differential binding and functional effects of (R)-bucindolol on the Arg389 and Gly389 receptor variants.
ADRA2C Del322-325Genetically modified mouse models to study norepinephrine release and sympatholytic effects. nih.govgoogle.comDetermining the role of (R)-bucindolol in modulating norepinephrine levels in the context of this polymorphism.
CYP2D6 VariousNot explicitly detailed for (R)-Bucindolol in preclinical models, but bucindolol is a substrate. nih.govFuture preclinical models could explore how CYP2D6 variants affect the metabolism and clearance of the individual enantiomers.

Q & A

Q. How can divergent mortality outcomes between BEST and carvedilol trials be methodologically reconciled?

  • Methodological Answer : BEST's inclusion of NYHA Class IV patients and racial disparities (e.g., harm in Black patients) confounded mortality outcomes . Apply comparative effectiveness research (CER) frameworks using individual participant data (IPD) meta-analysis. Adjust for trial-specific covariates (e.g., baseline NT-proBNP, HF etiology) to isolate drug-class effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.